N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide
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Overview
Description
N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine. Its molecular formula is C18H32ClNO2Si, and it is often used as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the chlorination of a phenyl ring followed by the introduction of a triisopropylsilyloxy group. The final step involves the formation of the amide bond through a reaction with 2,2-dimethylpropanoyl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and silylation reactions, followed by amide bond formation. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
- N-[4-Chloro-3-(trimethylsilyloxy)phenyl]-2,2-dimethylpropanamide
- N-[4-Chloro-3-(triethylsilyloxy)phenyl]-2,2-dimethylpropanamide
- N-[4-Chloro-3-(tri-n-propylsilyloxy)phenyl]-2,2-dimethylpropanamide
Uniqueness
N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide is unique due to the presence of the triisopropylsilyloxy group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds with different silyl groups, affecting its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
N-[4-chloro-3-tri(propan-2-yl)silyloxyphenyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34ClNO2Si/c1-13(2)25(14(3)4,15(5)6)24-18-12-16(10-11-17(18)21)22-19(23)20(7,8)9/h10-15H,1-9H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMTWGAOPDJDTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=CC(=C1)NC(=O)C(C)(C)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClNO2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675762 |
Source
|
Record name | N-(4-Chloro-3-{[tri(propan-2-yl)silyl]oxy}phenyl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342621-20-9 |
Source
|
Record name | N-(4-Chloro-3-{[tri(propan-2-yl)silyl]oxy}phenyl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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